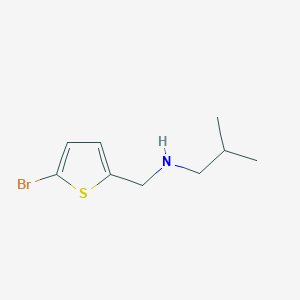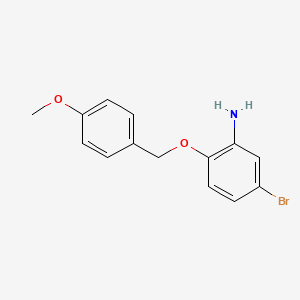![molecular formula C8H16N2 B1460866 (3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1072102-45-4](/img/structure/B1460866.png)
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Vue d'ensemble
Description
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound belongs to the class of organic compounds known as alpha amino acids and derivatives. It is characterized by the presence of a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of (3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine typically involves multiple steps. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolo[1,2-a]pyrazine derivative.
Analyse Des Réactions Chimiques
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Applications De Recherche Scientifique
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of (3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit key enzymes and proteins involved in various cellular processes. For example, it may inhibit chitinase enzymes, which are essential for the growth and development of certain pathogens .
Comparaison Avec Des Composés Similaires
(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
(3S,8aR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine: This compound has a butyl group instead of a methyl group, which may result in different biological activities and properties.
(3S,8aR)-3-sec-Butyloctahydropyrrolo[1,2-a]pyrazine: The presence of a sec-butyl group introduces steric hindrance, potentially affecting the compound’s reactivity and interactions.
(3S,8aR)-3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This derivative contains a hydroxybenzyl group, which may enhance its biological activities and solubility.
Propriétés
IUPAC Name |
(3S,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILOGVUGKBLHW-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2CCC[C@@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)


![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)
![4-[(2-Pyridinylmethoxy)methyl]aniline](/img/structure/B1460794.png)
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)
![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)

![1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460801.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)



